molecular formula C10H10N2O B177713 2,6-Dimethylquinazolin-4(1H)-one CAS No. 18731-19-6

2,6-Dimethylquinazolin-4(1H)-one

Cat. No.: B177713
CAS No.: 18731-19-6
M. Wt: 174.2 g/mol
InChI Key: ZCWWTKGVCYRGQZ-UHFFFAOYSA-N
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Description

2,6-Dimethylquinazolin-4(1H)-one is a type of quinazolinone, a class of organic compounds . Quinazolinones are known for their wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

An efficient copper-mediated tandem C (sp2)–H amination has been developed to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method can afford rather complex products in a single step synthesis from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .


Chemical Reactions Analysis

The copper-mediated synthesis of quinazolinones involves a tandem C (sp2)–H amination . This reaction is simple to operate and avoids the use of sensitive and expensive metals .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

A comprehensive review by Munteanu and Apetrei (2021) discusses analytical methods for determining antioxidant activity, highlighting the importance of tests like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods are critical for assessing the antioxidant potential of chemical compounds, including quinazoline derivatives (Munteanu & Apetrei, 2021).

Development of Novel Triazole Derivatives

Research on triazole derivatives, which are structurally related to quinazolines, has shown significant potential in developing new drugs with diverse biological activities. Ferreira et al. (2013) reviewed patents for triazole families, highlighting their development for anti-inflammatory, antimicrobial, and antitumor activities. This suggests that 2,6-Dimethylquinazolin-4(1H)-one could similarly be investigated for its biological activity potential (Ferreira et al., 2013).

Antioxidant Analogs and Applications

De Koning (2002) explored the antioxidant ethoxyquin and its analogs, demonstrating the importance of antioxidant efficacy in various applications, such as preserving fish meal. This research indicates that structural analogs, possibly including this compound, could be valuable in antioxidant applications (De Koning, 2002).

Potential in Asymmetric Catalysis

Hargaden and Guiry (2009) reviewed the use of oxazoline-containing ligands in asymmetric catalysis, demonstrating the versatility and success of certain structural frameworks in catalytic applications. Given the structural specificity required for effective catalysis, this compound could be explored for similar catalytic properties (Hargaden & Guiry, 2009).

Novel Anticancer Agents

Marzaro, Guiotto, and Chilin (2012) provided a comprehensive review of quinazolines patented as potential anticancer agents, underscoring the scaffold’s promise in cancer chemotherapy. This review highlights the structural diversity and biochemical targets of quinazoline compounds, suggesting areas where this compound might find relevance (Marzaro et al., 2012).

Safety and Hazards

The safety and hazards associated with 2,6-Dimethylquinazolin-4(1H)-one are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

2,6-dimethyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(13)12-7(2)11-9/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWWTKGVCYRGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344828
Record name 2,6-Dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18731-19-6
Record name 2,6-Dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyl-4(3H)-quinazolinone
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